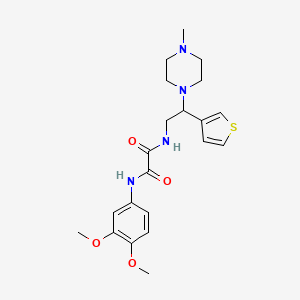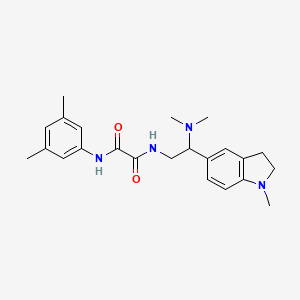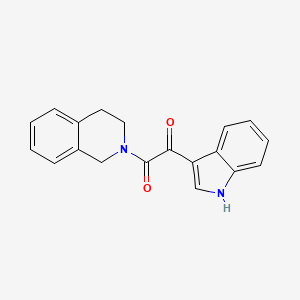
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also known as CCR5 antagonist, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound is a potent inhibitor of the C-C chemokine receptor type 5 (CCR5), which is a key co-receptor for HIV-1 entry into target cells.
Scientific Research Applications
Synthesis and Chemical Transformations
Fischer Synthesis and Indole Formation
The Fischer synthesis, which involves the formation of indoles from arylhydrazones, has been studied extensively. Notable transformations in the indolization of hydrazones derived from tetrahydroquinolines include various shifts and the splitting out of substituents, leading to the formation of indoles with complex substitutions (Fusco & Sannicolo, 1978). This process is significant for synthesizing complex molecules like 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione.
Pharmacological Significance
Isoquinoline Derivatives and Therapeutic Potential
Isoquinoline derivatives, including those related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, have a wide range of biological activities. They show promise in treating conditions such as Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer's disease, viral, bacterial, diabetic, and malarial infections, among others (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, closely related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, have been recognized as "privileged scaffolds" in nature and drug development. They have been synthesized for various therapeutic activities, especially in cancer and CNS disorders. The approval of trabectedin for soft tissue sarcomas marks a milestone in this domain, highlighting the therapeutic potential of such compounds (Singh & Shah, 2017).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(16-11-20-17-8-4-3-7-15(16)17)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11,20H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIRDLTVVTXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)
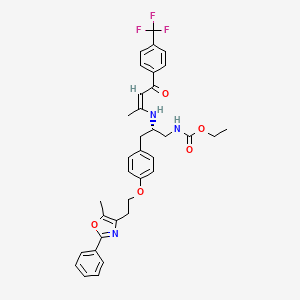
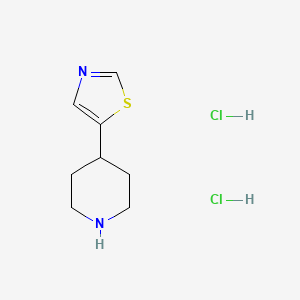
![2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2584065.png)
![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)
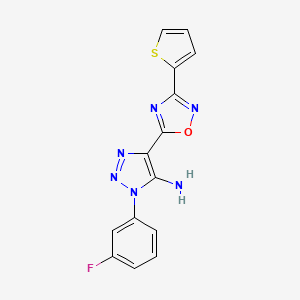
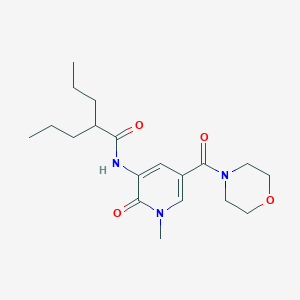
![9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2584073.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2584074.png)
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584075.png)
![Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2584076.png)
![N-[3-Chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2584078.png)
